molecular formula C17H23NO2 B2947925 1-(3-Oxa-9-azabicyclo[3.3.1]nonan-9-yl)-2-phenylbutan-1-one CAS No. 1421528-83-7

1-(3-Oxa-9-azabicyclo[3.3.1]nonan-9-yl)-2-phenylbutan-1-one

Cat. No.: B2947925
CAS No.: 1421528-83-7
M. Wt: 273.376
InChI Key: ZNXPIKGYNSQCCI-UHFFFAOYSA-N
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Description

1-(3-Oxa-9-azabicyclo[331]nonan-9-yl)-2-phenylbutan-1-one is a complex organic compound that features a bicyclic structure with both oxygen and nitrogen atoms incorporated into the ring system

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Oxa-9-azabicyclo[3.3.1]nonan-9-yl)-2-phenylbutan-1-one typically involves multi-step organic reactions. One common approach is the radical cyclization method, which can be mediated by reagents such as samarium(II) iodide (SmI2) to achieve the desired ring closure . Another method involves the use of DIBAL-H-mediated tandem lactone ring opening and intramolecular aldol condensation .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and yield optimization. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Oxa-9-azabicyclo[3.3.1]nonan-9-yl)-2-phenylbutan-1-one is unique due to its incorporation of both oxygen and nitrogen atoms in the bicyclic ring system, which imparts distinct chemical reactivity and potential biological activity. This structural feature differentiates it from other similar compounds that may lack the oxygen atom or have different substituents .

Properties

IUPAC Name

1-(3-oxa-9-azabicyclo[3.3.1]nonan-9-yl)-2-phenylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO2/c1-2-16(13-7-4-3-5-8-13)17(19)18-14-9-6-10-15(18)12-20-11-14/h3-5,7-8,14-16H,2,6,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNXPIKGYNSQCCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)N2C3CCCC2COC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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